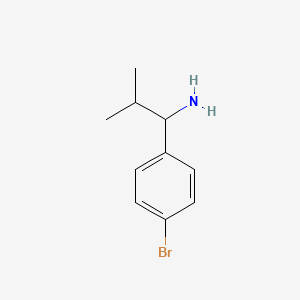
1-(4-Bromophenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropan-1-amine group
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
For example, pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities, suggesting their interaction with the biochemical pathways of Leishmania and Plasmodium species .
Pharmacokinetics
Similar compounds have been screened for their medicinal potential based on physiochemical and pharmacokinetics, including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, and drug metabolism by the cytochrome p450 (cyp) family of liver enzymes .
Result of Action
For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity .
Action Environment
It’s worth noting that environmental and genetic factors have been shown to influence the activity of certain compounds .
Biochemical Analysis
Biochemical Properties
The bromine atom in 1-(4-Bromophenyl)-2-methylpropan-1-amine could potentially interact with enzymes, proteins, and other biomolecules, affecting their function and activity .
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have shown effects on cellular processes. For instance, a pyrazoline derivative with a 4-bromophenyl group has shown neurotoxic potentials on the acetylcholinesterase activity and malondialdehyde level in the brain of alevins .
Molecular Mechanism
Brominated compounds often undergo electrophilic aromatic substitution reactions . This suggests that this compound could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. It’s crucial to consider that the effects of such compounds can vary with different dosages, potentially leading to threshold effects or toxic effects at high doses .
Metabolic Pathways
Related compounds have been shown to undergo various metabolic transformations .
Transport and Distribution
The bromine atom in the compound could potentially interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
A related compound, a conjugate of bis[((4-bromophenyl)amino)quinazoline], has been shown to exhibit specific subcellular localization in mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-amine typically involves the bromination of a phenyl ring followed by the introduction of a methylpropan-1-amine group. One common method involves the reaction of 4-bromobenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylpropan-1-amine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium amide (NaNH2) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 4-bromophenylacetone or 4-bromobenzoic acid.
Reduction: Formation of 1-(4-phenyl)-2-methylpropan-1-amine.
Substitution: Formation of 4-hydroxyphenylpropan-1-amine or 4-aminophenylpropan-1-amine.
Scientific Research Applications
1-(4-Bromophenyl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-methylpropan-1-amine can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-methylpropan-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(4-Fluorophenyl)-2-methylpropan-1-amine:
1-(4-Methylphenyl)-2-methylpropan-1-amine: The presence of a methyl group instead of bromine results in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific reactivity due to the bromine atom, which can participate in various chemical transformations and interactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYPVVIXRRAUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2783825.png)
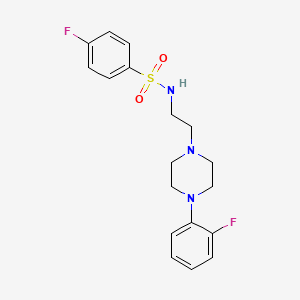
![2-(4-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2783835.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2783836.png)
![1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2783837.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2783838.png)
![N-(4-BROMO-3-METHYLPHENYL)-2-{[6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2783839.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide](/img/structure/B2783840.png)
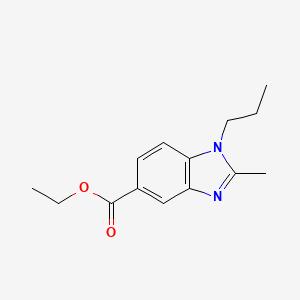
![3-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2783842.png)
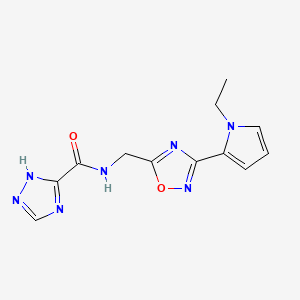
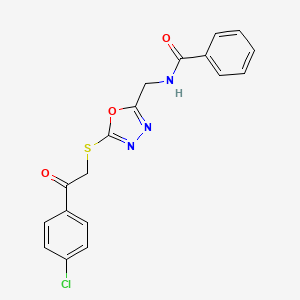
![2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B2783847.png)

